molecular formula C12H14O3 B1429055 3-(4-Methoxyphenyl)pent-2-enoic acid CAS No. 21758-10-1

3-(4-Methoxyphenyl)pent-2-enoic acid

Cat. No.: B1429055
CAS No.: 21758-10-1
M. Wt: 206.24 g/mol
InChI Key: PNGLWXCBVRIOPB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pent-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₂O₃ It is characterized by a phenyl ring substituted with a methoxy group at the 4-position and a pent-2-enoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzaldehyde and malonic acid.

  • Condensation Reaction: The Knoevenagel condensation reaction is employed, where 4-methoxybenzaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to yield this compound.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches using the above synthetic route, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 3-(4-Methoxyphenyl)pent-2-enedioic acid.

  • Reduction: Reduction can yield 3-(4-Methoxyphenyl)pent-2-enal or 3-(4-Methoxyphenyl)pent-2-enol.

  • Substitution: Substitution reactions can introduce nitro, halogen, or other groups onto the aromatic ring.

Scientific Research Applications

3-(4-Methoxyphenyl)pent-2-enoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)pent-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)pent-2-enoic acid is similar to other compounds such as 3-(4-Methoxyphenyl)propionic acid and 3-(4-Methoxyphenyl)but-2-enoic acid. its unique structure and properties set it apart:

  • 3-(4-Methoxyphenyl)propionic acid: This compound has a shorter carbon chain and lacks the double bond present in this compound.

  • 3-(4-Methoxyphenyl)but-2-enoic acid: This compound has a similar structure but with a shorter carbon chain.

Properties

IUPAC Name

3-(4-methoxyphenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGLWXCBVRIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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